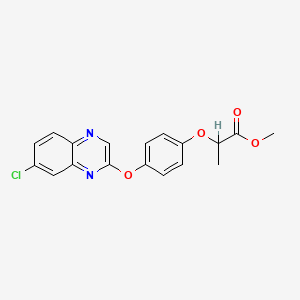

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester

概要

説明

XB-947は、キノキサリン系の抗腫瘍剤に属する化合物です。 当初、デュポン社によって除草剤アシュア®のアナログとして発見され、有意な抗腫瘍活性を示すことが判明しました 。 水に溶けにくいことから、XK469のようなより水溶性の高いアナログの開発が進められました .

準備方法

化学反応の分析

XB-947は、以下の化学反応を受けます。

酸化: 特定の条件下で酸化すると、キノキサリン誘導体が生成されます。

還元: 還元反応により、キノキサリン環が修飾され、生物活性に影響を与える可能性があります。

これらの反応に使用される一般的な試薬には、POCl3、K2CO3、およびNaOHが含まれます 。 これらの反応から生成される主要な生成物は、抗腫瘍活性を持つ可能性のある様々なキノキサリン誘導体です .

科学研究への応用

XB-947は、その抗腫瘍活性について広く研究されています。 様々な腫瘍細胞株、特に多剤耐性腫瘍に対して有意な活性を示しています 。 その応用は、以下に及びます。

化学: 他のキノキサリン誘導体を合成するための前駆体として使用されます。

生物学: 細胞プロセスへの影響や治療薬としての可能性について研究されています。

医学: トポイソメラーゼIIβを阻害する能力から、癌治療への応用が検討されています.

産業: 新規医薬品や農薬の開発に使用されています.

科学的研究の応用

XB-947 has been extensively studied for its antitumor properties. It has shown significant activity against various tumor cell lines, including multi-drug resistant tumors . Its applications extend to:

Chemistry: Used as a precursor for synthesizing other quinoxaline derivatives.

Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

作用機序

類似化合物との比較

XB-947は、トポイソメラーゼIIβを選択的に阻害する点でユニークです。 類似化合物には、以下があります。

XK469: XB-947から開発されたアナログで、溶解性と薬物動態が向上しています.

アシュア®: 親化合物である除草剤で、有意な抗腫瘍活性はありません.

その他のキノキサリン誘導体: 様々な誘導体が合成され、抗腫瘍活性について研究されていますが、XB-947は特定の作用機序においてユニークな存在です.

生物活性

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester, also known as XK-469 or NSC-698216, is a synthetic compound notable for its unique structural features and significant biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅ClN₂O₄

- Molar Mass : Approximately 344.75 g/mol

- CAS Number : 130561-18-1

The compound consists of a propanoic acid moiety linked to a phenoxy group, which is further substituted with a chlorinated quinoxaline derivative. This structure contributes to its diverse biological activities.

The biological activity of propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:

- Cytotoxicity Against Tumors : The compound exhibits selective cytotoxicity against various solid tumors by interfering with cellular signaling pathways that regulate cell proliferation and survival.

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

- Interaction with PPAR Receptors : Research indicates that this compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs), impacting metabolic processes and potentially influencing cancer cell differentiation.

Biological Activity Highlights

Recent studies have documented the following key biological activities:

- Antitumor Activity : Propanoic acid methyl ester has shown promising results in inhibiting tumor growth in vitro and in vivo models. It demonstrates selective activity against various cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Significant reduction in viability |

| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

- Mechanisms of Action : The compound has been shown to modulate apoptosis-related proteins and disrupt cell cycle progression in cancer cells.

Case Studies

- Study on Antitumor Activity :

- PPAR Ligand Activity :

-

Inflammation Model :

- In a model of acute inflammation, propanoic acid methyl ester demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases .

Research Applications

The unique properties of propanoic acid methyl ester make it a valuable candidate for further research in various fields:

- Oncology : As an antitumor agent, it holds promise for developing new cancer therapies.

- Metabolic Disorders : Its role as a PPAR ligand suggests applications in managing metabolic diseases such as diabetes.

- Pharmaceutical Development : The compound serves as a building block for synthesizing novel therapeutic agents.

特性

CAS番号 |

78104-71-9 |

|---|---|

分子式 |

C18H15ClN2O4 |

分子量 |

358.8 g/mol |

IUPAC名 |

methyl 2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |

InChI |

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-15-8-3-12(19)9-16(15)21-17/h3-11H,1-2H3 |

InChIキー |

NPUWJNOFOGQLSR-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。